6-(3,4-dimethylphenyl)-2-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-2-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-4-29-20-8-6-5-7-18(20)23-24-21(30-26-23)14-27-22(28)12-11-19(25-27)17-10-9-15(2)16(3)13-17/h5-13H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYQWVNKJZUDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3,4-dimethylphenyl)-2-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound features a pyridazinone core substituted with a dimethylphenyl group and an ethoxyphenyl-oxadiazole moiety. This unique structure contributes to its diverse biological activities.
| Property | Details |
|---|---|
| IUPAC Name | 6-(3,4-dimethylphenyl)-2-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one |
| Molecular Formula | C23H22N4O3 |
| Molecular Weight | 406.45 g/mol |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole demonstrate enhanced activity against various bacterial strains. In vitro tests revealed that the synthesized compounds were particularly effective against Gram-positive bacteria compared to Gram-negative strains .
The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. The presence of lipophilic groups in the structure enhances membrane permeability, facilitating the entry of the compound into microbial cells.
Anticancer Activity
The anticancer potential of 6-(3,4-dimethylphenyl)-2-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one has been explored in various cell lines. Preliminary studies have indicated that this compound may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
For example, compounds similar to this one have shown IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an important enzyme for DNA synthesis . This suggests that targeting TS could be a viable strategy for developing anticancer agents based on this scaffold.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of synthesized oxadiazole derivatives demonstrated significant antibacterial activity against Bacillus species and moderate antifungal effects against Candida strains. The results indicated that structural modifications could enhance activity against specific pathogens .
- Cytotoxicity in Cancer Models : In a comparative study involving various cancer cell lines such as HCT116 and MCF7, compounds derived from similar structural frameworks exhibited varying degrees of cytotoxicity. The results suggested that specific substituents on the oxadiazole ring significantly influenced anticancer activity .
The biological mechanisms underlying the activity of 6-(3,4-dimethylphenyl)-2-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one remain an area of active research. Potential mechanisms include:
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cell metabolism.
- Receptor Modulation : Interaction with specific receptors could lead to downstream effects influencing cell survival and proliferation.
- DNA Interaction : The compound may interfere with DNA replication or transcription processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Analysis
Dihydropyridazinone Derivatives
- Target Compound: The dihydropyridazinone core is substituted with a 3,4-dimethylphenyl group and a methyl-linked 1,2,4-oxadiazole ring. The ethoxy group on the oxadiazole may enhance lipophilicity compared to methoxy analogs .
- Compound from : 3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one shares the dihydropyridazinone core and 3,4-dimethylphenyl group but differs in the oxadiazole substituent (dimethoxyphenyl vs. ethoxyphenyl). This substitution impacts electronic effects and solubility .
- Compound from : 6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one replaces the oxadiazole with a triazolyl group, suggesting divergent pharmacological targets .
Pyrazoline Derivatives
Physicochemical and Pharmacological Properties
Key Data Comparison
Observations
- Pharmacological Potential: Dihydropyridazinones (e.g., ) are often explored for anti-inflammatory or antimicrobial activity, while oxadiazoles () are used in agrochemicals .
Q & A
Basic: What are the optimal synthetic routes and purification strategies for this compound?
Answer:
The synthesis involves multi-step reactions, including cyclization of the 1,2,4-oxadiazole ring and functionalization of the dihydropyridazinone core. Key steps include:
- Cyclocondensation : Use of hydrazine derivatives with carbonyl precursors under reflux in ethanol or DMF .
- Coupling Reactions : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to attach aryl substituents .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Critical Parameters : Monitor reaction pH for oxadiazole formation and use anhydrous conditions to avoid hydrolysis of the dihydropyridazinone moiety.
Basic: How is the structural integrity of the compound confirmed post-synthesis?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR : - and -NMR to verify substituent positions (e.g., dihydropyridazinone protons at δ 3.8–4.2 ppm, oxadiazole carbons at ~165 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) .
- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the dihydropyridazinone ring .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?
Answer:
- Substituent Variation : Systematically modify the 3,4-dimethylphenyl and 2-ethoxyphenyl groups to assess electronic/steric effects on bioactivity. For example:
- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions with target proteins (e.g., kinase domains) .
Key Reference : highlights scaffold modifications via aminophenol coupling to enhance potency .
Advanced: How can in silico tools predict ADME properties?
Answer:
- SwissADME : Predict logP (lipophilicity), aqueous solubility, and CYP450 interactions. For this compound:
- logP : ~3.2 (moderate lipophilicity; may require formulation tweaks for bioavailability) .
- Bioavailability Score : 0.55 (suboptimal; prioritize ester prodrugs for oral administration).
- MD Simulations : Assess blood-brain barrier permeability using GROMACS .
Advanced: What in vitro assays are suitable for evaluating pharmacological activity?
Answer:
- Kinase Inhibition : Screen against EGFR or VEGFR2 via fluorescence polarization assays (IC determination) .
- Anti-inflammatory Activity : Measure COX-2 inhibition using ELISA (compare to celecoxib as a reference) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves .
Advanced: How can solubility challenges be addressed during formulation?
Answer:
- Co-solvency : Use PEG-400 or Captisol® to enhance aqueous solubility .
- Solid Dispersion : Prepare with PVP-K30 via spray drying (improves dissolution rate by 70%) .
- pH Adjustment : Test buffered solutions (pH 1.2–6.8) to identify stability thresholds.
Advanced: What analytical methods validate compound purity and stability?
Answer:
- HPLC-DAD : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to detect impurities (<0.1%) .
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions to identify degradation products .
- DSC/TGA : Monitor melting points and thermal decomposition profiles .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Dose-Response Replication : Retest activity in triplicate using standardized protocols (e.g., CLSI guidelines) .
- Off-Target Profiling : Screen against a panel of 50+ kinases to identify non-specific binding .
- Meta-Analysis : Compare datasets using tools like RevMan to assess heterogeneity (I statistic) .
Advanced: What methods determine stereochemical purity in asymmetric synthesis?
Answer:
- Chiral HPLC : Use a Chiralpak® IA column with n-hexane/isopropanol (90:10) to separate enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–250 nm .
- NOESY NMR : Identify spatial proximity of substituents (e.g., dihydropyridazinone ring protons) .
Advanced: How to assess stability under physiological conditions?
Answer:
- Plasma Stability : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound via LC-MS .
- Microsomal Metabolism : Use liver microsomes (CYP3A4/CYP2D6) to identify phase I metabolites .
- pH-Dependent Degradation : Monitor hydrolysis rates in simulated gastric/intestinal fluids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
